N-cyclohexyl-4-methyl-6-[4-(4-methylpyrimidine-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine - 1251709-82-6

N-cyclohexyl-4-methyl-6-[4-(4-methylpyrimidine-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine

Catalog Number: EVT-2965168
CAS Number: 1251709-82-6
Molecular Formula: C21H29N7O
Molecular Weight: 395.511
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). [ [] ] Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating excitatory synaptic transmission and neuronal excitability in the central nervous system. [ [] ] mGlu5, a subtype of mGluRs, has been implicated in various neurological and psychiatric disorders, making it a potential therapeutic target. [ [] ] Positive allosteric modulators bind to an allosteric site (a site distinct from the endogenous ligand binding site) on the receptor, enhancing the receptor's activity when the endogenous ligand is present. [ [] ]

Mechanism of Action

(4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone, along with other structurally diverse mGlu5 PAMs, exhibits a complex mechanism of action on mGlu5 receptor regulation. [ [] ] Studies have shown that these PAMs can both induce and potentiate desensitization of mGlu5 signaling in a cell type-dependent manner. [ [] ] Desensitization refers to the process by which a receptor's response to a ligand decreases over time, even in the continued presence of the ligand.

In human embryonic kidney 293 (HEK293) cells expressing mGlu5, (4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone, along with another PAM, VU0409551, was observed to induce desensitization on its own. [ [] ] Interestingly, in the presence of the endogenous mGlu5 agonist, (S)-3,5-dihydroxyphenylglycine (DHPG), all tested PAMs, including (4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone, enhanced DHPG-induced desensitization in HEK293-mGlu5 cells. [ [] ]

Applications

Research on (4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone has primarily focused on its potential therapeutic applications for neurological and psychiatric disorders. [ [] ] While further research is necessary to fully understand its therapeutic potential, the available research suggests promising avenues for exploration:

  • Potential for Treating Spinocerebellar Ataxia Type 2 (SCA2): Analogs of a related mGlu5 PAM, N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA), have demonstrated efficacy in normalizing the abnormal firing of Purkinje cells in cerebellar slices from SCA2 mice. [ [] ] This finding suggests that targeting mGlu5 with PAMs like (4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone might hold therapeutic potential for treating the symptoms of ataxia.
  • Potential Applications in L-DOPA-Induced Dyskinesia: Despite the lack of efficacy observed with two different mGlu4 PAMs in preclinical models of L-DOPA-induced dyskinesia, the study highlights the importance of exploring alternative strategies for modulating glutamatergic transmission in Parkinson's disease. [ [] ] Further research is warranted to investigate whether (4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone, as an mGlu5 PAM, could offer any therapeutic benefit in this context.

N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib)

    Compound Description: Dasatinib is a potent, orally bioavailable, dual Src/Abl kinase inhibitor. It exhibits strong antitumor activity in preclinical models, specifically demonstrating effectiveness against hematological and solid tumor cell lines. Dasatinib has also shown potential in inhibiting platelet-derived growth factor (PDGF)-induced responses in vascular smooth muscle cells, suggesting a potential role in treating stenosis. [, ]

    Relevance: While Dasatinib does not share the core structure of (4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone, both compounds contain a 2-methylpyrimidin-4-amine moiety within their structures. Additionally, both molecules feature a piperazine ring linked to the pyrimidine scaffold, highlighting a structural similarity relevant to their potential biological activity. [, ]

N-Cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA)

    Compound Description: CyPPA serves as a positive modulator of small conductance Ca2+-activated K+ channels (KCa2 channels). It exhibits subtype selectivity, showing a higher potency for KCa2.2a channels over KCa2.3 channels. CyPPA analogs, featuring modifications to the cyclohexane ring, have been synthesized and evaluated for their ability to potentiate KCa2 channel activity. []

    Relevance: CyPPA shares a significant structural resemblance with (4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone. Both compounds possess a cyclohexylamino-6-methylpyrimidin-4-amine core structure. The primary difference lies in the substituent at the 4-position of the pyrimidine ring. In CyPPA, this position is occupied by a 3,5-dimethyl-1H-pyrazol-1-yl group, while in (4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone, it is a piperazin-1-yl-(4-methylpyrimidin-2-yl)methanone moiety. This structural similarity suggests that both compounds may interact with similar biological targets or exhibit comparable pharmacological profiles. []

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593)

    Compound Description: NS8593 acts as a negative gating modulator of KCa2 channels, specifically shifting the apparent Ca2+-dependence of KCa2.1-2.3 channels to higher Ca2+ concentrations. While initially believed to bind to the C-terminal region of KCa2 channels, further studies suggest that NS8593 exerts its effects by interacting with gating structures deep within the inner pore vestibule of these channels. []

    Relevance: Although NS8593 is structurally distinct from (4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone, its activity on KCa2 channels is noteworthy. Research suggests that (4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone might exhibit activity towards KCa2 channels due to its structural similarity to CyPPA, a known KCa2 channel modulator. Understanding the different mechanisms of action of various KCa2 channel modulators, such as NS8593, can provide valuable insights into the potential therapeutic applications of (4-(2-(Cyclohexylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone and guide further research on this compound. [, ]

Properties

CAS Number

1251709-82-6

Product Name

N-cyclohexyl-4-methyl-6-[4-(4-methylpyrimidine-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine

IUPAC Name

[4-[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-(4-methylpyrimidin-2-yl)methanone

Molecular Formula

C21H29N7O

Molecular Weight

395.511

InChI

InChI=1S/C21H29N7O/c1-15-8-9-22-19(23-15)20(29)28-12-10-27(11-13-28)18-14-16(2)24-21(26-18)25-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,24,25,26)

InChI Key

NEDBSAIWZRKJQR-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)NC4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.